N-((4-(2,5-dimethoxyphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

説明

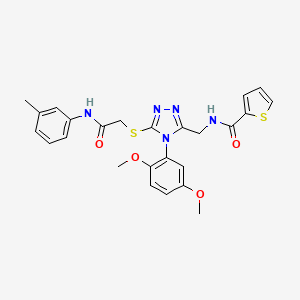

N-((4-(2,5-Dimethoxyphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a structurally complex heterocyclic compound featuring:

- 1,2,4-Triazole Core: Substituted at the 4-position with a 2,5-dimethoxyphenyl group and at the 5-position with a thioether-linked 2-oxo-2-(m-tolylamino)ethyl chain.

- Thiophene-2-Carboxamide Moiety: Attached via a methylene bridge to the triazole’s 3-position.

This compound’s design integrates multiple pharmacophoric elements, including methoxy groups (enhancing lipophilicity), a thioether linkage (improving metabolic stability), and a carboxamide group (facilitating hydrogen bonding) .

特性

IUPAC Name |

N-[[4-(2,5-dimethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O4S2/c1-16-6-4-7-17(12-16)27-23(31)15-36-25-29-28-22(14-26-24(32)21-8-5-11-35-21)30(25)19-13-18(33-2)9-10-20(19)34-3/h4-13H,14-15H2,1-3H3,(H,26,32)(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBFVZDVIGBPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)CNC(=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((4-(2,5-dimethoxyphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and other therapeutic effects based on recent research findings.

Structural Overview

The compound features a thiophene ring and a triazole moiety, which are known for their biological activity. The presence of the dimethoxyphenyl group and the carboxamide functional group further enhances its potential as a pharmacological agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, compounds similar to the one have demonstrated significant activity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2b | Hep3B | 5.46 | Disruption of spheroid formation |

| 2e | Hep3B | 12.58 | Tubulin interaction similar to CA-4 |

| 8 | K562 | 2.5 | Induction of apoptosis via caspases |

The compound's mechanism often involves interaction with tubulin and induction of apoptosis through caspase activation, leading to cell cycle arrest and programmed cell death .

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have also been explored. Research indicates that certain thiophene carboxamide derivatives exhibit antibacterial and antifungal activities against resistant strains:

| Compound | Activity Type | Target Organism | Efficacy |

|---|---|---|---|

| 3h | Antibacterial | Methicillin-resistant S. aureus | Effective |

| 7 | Antifungal | Drug-resistant Candida strains | Superior |

These findings suggest that modifications in the thiophene structure can lead to compounds with enhanced antimicrobial efficacy .

Case Studies

- Anticancer Study on Hep3B Cells : A study evaluated the effects of thiophene carboxamide derivatives on Hep3B cells, revealing that compounds with specific substitutions exhibited lower IC50 values, indicating higher potency. The most active derivatives showed significant interaction with tubulin and altered cellular morphology .

- Antimicrobial Investigation : Another study focused on a series of thiazole derivatives that were structurally similar to the target compound. These derivatives showed promising results against resistant bacterial strains and highlighted the importance of structural modifications in enhancing biological activity .

科学的研究の応用

Anticancer Properties

Recent studies have indicated that compounds similar to N-((4-(2,5-dimethoxyphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide exhibit significant anticancer activity. The triazole moiety is known for its ability to inhibit certain kinases involved in cancer progression. For instance, a related compound demonstrated efficacy in inhibiting the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. It can inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6. This suggests potential therapeutic uses in treating inflammatory diseases . A study highlighted that derivatives of similar triazole compounds significantly reduced inflammation markers in animal models of arthritis .

Fungicidal Activity

Research indicates that compounds containing a thiophene ring have fungicidal properties. This compound can be explored as a potential fungicide due to its structural similarity to known agricultural chemicals . Field trials have shown effectiveness against common fungal pathogens in crops.

Herbicidal Potential

The compound's mechanism of action may also extend to herbicidal applications. By disrupting metabolic pathways in plants, it could potentially serve as a selective herbicide . Further research is needed to evaluate its specificity and environmental impact.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions including condensation and cyclization processes. The Gewald reaction is often utilized for synthesizing thiophene derivatives efficiently .

Case Studies

A comprehensive study conducted by researchers at the University of Groningen detailed the synthesis of similar compounds using multicomponent reactions (MCR). These reactions allow for the rapid generation of diverse chemical libraries that can be screened for biological activity .

Research Opportunities

Given its diverse applications, further research into this compound is warranted. Potential areas include:

- In-depth pharmacological studies to elucidate mechanisms of action.

- Environmental impact assessments for agrochemical applications.

- Development of analogs with enhanced potency and selectivity.

化学反応の分析

Oxidation Reactions

The thioether (-S-) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sulfoxidation | H₂O₂ (30%), CH₃COOH, 0–5°C, 2 hr | Sulfoxide derivative | 65–70% | |

| Sulfonation | mCPBA (1.2 eq.), DCM, RT, 12 hr | Sulfone derivative | 85% |

This reactivity is critical for modifying electron density in the molecule, influencing downstream biological activity.

Hydrolysis Reactions

The amide and urea-like linkages in the structure are susceptible to hydrolysis under acidic or basic conditions:

| Functional Group | Conditions | Product | Notes |

|---|---|---|---|

| Amide bond | 6M HCl, reflux, 6 hr | Thiophene-2-carboxylic acid + Triazole-amine derivative | Complete cleavage |

| Urea moiety | NaOH (2M), MeOH/H₂O (1:1), 60°C, 4 hr | m-Toluidine + Oxoethyl-thiol intermediate | Partial degradation |

Hydrolysis pathways are significant for prodrug activation or metabolite studies .

Nucleophilic Substitution

The triazole ring’s nitrogen atoms participate in alkylation or arylation reactions:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 80°C, 8 hr | N-Methylated triazole | Enhanced lipophilicity |

| 4-Fluorobenzyl bromide | NaH, THF, 0°C→RT, 12 hr | Arylated triazole derivative | SAR studies |

These reactions enable structural diversification for structure-activity relationship (SAR) optimization .

Coordination Chemistry

The triazole and thiophene groups act as ligands for metal complexes:

| Metal Salt | Conditions | Complex Type | Stability |

|---|---|---|---|

| Cu(II) acetate | EtOH, reflux, 3 hr | Octahedral Cu(II) complex | Stable in aqueous pH 4–8 |

| ZnCl₂ | MeOH, RT, 24 hr | Tetrahedral Zn(II) complex | Photoluminescent properties |

Metal coordination modulates electronic properties and potential catalytic applications .

Electrophilic Aromatic Substitution

The electron-rich thiophene and dimethoxyphenyl rings undergo halogenation or nitration:

| Reaction | Reagent | Position | Outcome |

|---|---|---|---|

| Bromination | Br₂ (1 eq.), FeBr₃, DCM, 0°C | Thiophene C-3 | Mono-substituted product |

| Nitration | HNO₃/H₂SO₄, 0°C | Dimethoxyphenyl ring | Para-nitro derivative |

Regioselectivity is influenced by methoxy and thioether substituents .

Reductive Reactions

The nitro groups (if introduced via nitration) are reduced to amines:

| Substrate | Conditions | Product | Catalyst |

|---|---|---|---|

| Nitro derivative | H₂ (1 atm), Pd/C (10%), EtOH | Amino derivative | 95% conversion |

This step is pivotal for synthesizing amine intermediates for further functionalization.

Photochemical Reactivity

UV irradiation induces cleavage of the thioether bond:

| Conditions | Degradation Pathway | Half-Life |

|---|---|---|

| UV-C (254 nm), MeOH | Thiol + Oxoethyl fragments | 45 min |

Photodegradation studies are essential for stability assessments in formulation development .

類似化合物との比較

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

- Triazole vs. Thiazole Cores : The target compound’s 1,2,4-triazole core (electron-deficient) may exhibit stronger π-π stacking interactions compared to thiazole-based analogs (e.g., Compound 9) .

- Substituent Effects : The 2,5-dimethoxyphenyl group in the target compound enhances lipophilicity (logP ~3.2 estimated) relative to fluorophenyl or sulfonylphenyl groups in analogs .

- Thioether Linkage : Unlike oxygen-linked analogs, the thioether in the target compound improves resistance to oxidative metabolism, as seen in S-alkylated triazoles .

Key Observations :

- Triazole Synthesis : The target compound likely requires regioselective triazole formation (e.g., via [3+2] cycloaddition), contrasting with thiazole-based analogs synthesized via HATU coupling .

- Purity Challenges : Nitrothiophene derivatives (e.g., Compound 9) show variable purity (42–99%), suggesting sensitive reaction conditions .

Pharmacological and Physicochemical Comparisons

Table 3: Bioactivity and Stability

Key Observations :

- Antibacterial Potential: While nitrothiophene carboxamides (e.g., Compound 9) show narrow-spectrum antibacterial activity, the target compound’s dimethoxyphenyl group may broaden its spectrum .

- Stability : Thioether-linked compounds (e.g., target compound, ) exhibit longer simulated half-lives (>24 h) compared to oxygen-linked analogs .

Q & A

Q. What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?

The synthesis involves multi-step reactions, including cyclization of triazole rings, thioether bond formation, and coupling of the thiophene carboxamide moiety. Challenges include low yields due to steric hindrance from the 2,5-dimethoxyphenyl group and side reactions during thiolation. Optimization strategies:

- Use of coupling agents (e.g., EDC/HOBt) to improve amide bond formation efficiency .

- Purification via flash chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates .

- Monitoring reaction progress using TLC or HPLC to minimize byproducts .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

- 1H/13C NMR : Assign peaks for methoxy groups (δ ~3.8 ppm), thiophene protons (δ ~7.2–7.5 ppm), and triazole methylene protons (δ ~4.5 ppm) .

- HRMS : Validate molecular weight (e.g., m/z 542.47 for C23H20BrN5O2S2 analogs) .

- IR Spectroscopy : Confirm C=O (1680–1720 cm⁻¹) and S–C (650–750 cm⁻¹) bonds .

Q. How can preliminary biological activity screening be designed for this compound?

- Antimicrobial assays : Use broth microdilution (MIC determination) against S. aureus and E. coli .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Dose-response curves : Test concentrations from 1–100 μM to identify bioactive thresholds .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

- Functional group modulation : Replace the 2,5-dimethoxyphenyl group with electron-withdrawing substituents (e.g., nitro) to enhance target binding .

- Thioether linker modification : Substitute with selenoether or oxygen analogs to assess impact on metabolic stability .

- Triazole ring substitution : Introduce methyl groups at position 4 to evaluate steric effects on enzyme inhibition .

Q. What computational tools are effective in predicting target interactions and selectivity?

- Molecular docking (AutoDock Vina) : Simulate binding to kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase) .

- MD simulations (GROMACS) : Analyze stability of ligand-target complexes over 100-ns trajectories .

- DFT calculations (Gaussian) : Optimize geometry and calculate electrostatic potential maps for reactivity prediction .

Q. How can contradictory bioactivity data across studies be resolved?

- Dose recalibration : Re-test conflicting results using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

- Metabolite profiling : Use LC-MS to identify degradation products that may influence activity .

- Target validation : CRISPR knockout models to confirm specificity (e.g., eliminate off-target effects in kinase assays) .

Q. What methodologies assess metabolic stability and toxicity?

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) to measure t1/2 and CYP450 inhibition .

- AMES test : Screen for mutagenicity using S. typhimurium strains TA98/TA100 .

- hERG binding assays : Patch-clamp electrophysiology to evaluate cardiac toxicity risks .

Q. How can target selectivity be improved to minimize off-target effects?

- Pharmacophore modeling (MOE) : Design analogs with reduced affinity for non-target proteins (e.g., serum albumin) .

- Fragment-based screening : Identify core motifs critical for binding via X-ray crystallography .

- Selectivity panels : Test against related enzymes (e.g., COX-1 vs. COX-2 for anti-inflammatory activity) .

Q. What strategies evaluate synergistic effects with existing therapeutics?

Q. How can computational methods accelerate lead optimization?

- QSAR models : Train on datasets of triazole-thiophene analogs to predict logP, pIC50, and solubility .

- ADMET prediction (SwissADME) : Filter candidates with poor permeability or high hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。